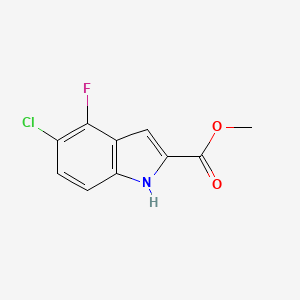
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Cat. No. B3052911
Key on ui cas rn:
480450-89-3
M. Wt: 227.62 g/mol
InChI Key: ZDXBWSKTLNCEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365205B2
Procedure details


Ethanol (100 ml) was added to sodium hydride (content: 60%, 4.7 g) at 0° C. under an argon atmosphere, and the mixture was stirred for 10 minutes. After 2-nitropropane (11 ml) was added to the reaction mixture to stir the mixture for 10 minutes, 1-(bromomethyl)-3-chloro-2-fluorobenzene (10 g) was added to stir the resultant mixture at room temperature for 3.5 hours. Precipitate was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was partitioned in diethyl ether and water, and an organic layer was successively washed with a 1N aqueous solution of sodium hydroxide, water and saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=3:7) to obtain crude 3-chloro-2-fluorobenzaldehyde (5.5 g) as a pale yellow oil. Methanol (20 ml) was added to sodium hydride (content: 60%, 1.6 g) at 0° C. under an argon atmosphere, and the mixture was stirred for 10 minutes. The reaction mixture was cooled to −20° C., and the crude 3-chloro-2-fluorobenzaldehyde (5.5 g) and a solution of methyl 2-azidoacetate (5.0 g) in methanol (10 ml) were added within 20 minutes. The temperature of the reaction mixture was raised to 0° C., and after the mixture was stirred for 2.5 hours, water (40 ml) was added thereto. The reaction mixture was concentrated under reduced pressure, the residue was extracted with a mixed solvent of methylene chloride and ethyl acetate. The extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by column chromatography on silica gel (toluene:hexane=3:17) to obtain crude methyl 2-azido-3-[(3-chloro-2-fluoro)phenyl]acrylate (2.6 g). This product was dissolved in xylene (50 ml), and the solution was stirred at 130° C. to 140° C. for 3 hours. The reaction mixture was concentrated, and the resultant residue was purified by column chromatagraphy on silica gel (methylene chloride) and then crystallized from diethyl ether-hexane to obtain the title compound (440 mg).






Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:5]([F:12])=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[N:13]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[N+]=[N-].O>CO.C1(C)C(C)=CC=CC=1>[Cl:3][C:4]1[C:5]([F:12])=[C:6]2[C:9](=[CH:10][CH:11]=1)[NH:13][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:7]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)F
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction mixture was raised to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after the mixture was stirred for 2.5 hours
|
|
Duration
|
2.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with a mixed solvent of methylene chloride and ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography on silica gel (toluene:hexane=3:17)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude methyl 2-azido-3-[(3-chloro-2-fluoro)phenyl]acrylate (2.6 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at 130° C. to 140° C. for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue was purified by column chromatagraphy on silica gel (methylene chloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from diethyl ether-hexane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C2C=C(NC2=CC1)C(=O)OC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 440 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 5.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

